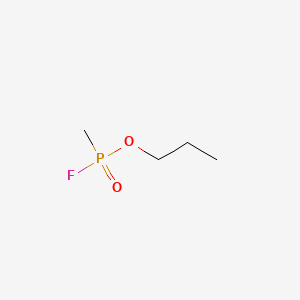

Propyl methylphosphonofluoridate

Description

Structure

3D Structure

Properties

CAS No. |

763-14-4 |

|---|---|

Molecular Formula |

C4H10FO2P |

Molecular Weight |

140.09 g/mol |

IUPAC Name |

1-[fluoro(methyl)phosphoryl]oxypropane |

InChI |

InChI=1S/C4H10FO2P/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3 |

InChI Key |

FTULZFLNJJKTBS-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(=O)(C)F |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations of Propyl Methylphosphonofluoridate

Established Synthetic Methodologies for Methylphosphonofluoridates

The synthesis of methylphosphonofluoridates, including the propyl derivative, involves multi-step chemical processes. These methods have been refined over time to improve yield, purity, and safety.

Laboratory-Scale Synthesis Techniques

On a laboratory scale, the synthesis of compounds like isopropyl methylphosphonofluoridate (Sarin) often starts from phosphorus trichloride (B1173362). cdnsciencepub.com A common route involves the conversion of phosphorus trichloride to methylphosphonic dichloride, which is then fluorinated to produce methylphosphonic difluoride. cdnsciencepub.com The final step involves reacting this intermediate with the corresponding alcohol, in this case, propanol (B110389), to yield this compound. diva-portal.orgdiva-portal.org

A key reaction in this sequence is the Michaelis-Arbuzov reaction, which is a fundamental method for forming carbon-phosphorus bonds. diva-portal.org For instance, trimethyl phosphite (B83602) can be reacted with methyl iodide to produce dimethyl methylphosphonate (B1257008). researchgate.net This intermediate can then be further processed to obtain the desired phosphonofluoridate.

Advanced Reagents and Reaction Conditions for Phosphonofluoridate Formation

Advancements in synthetic chemistry have introduced more sophisticated reagents and conditions to optimize the formation of phosphonofluoridates. For example, cyanuric fluoride (B91410) has been investigated as a fluorinating agent for phosphonic acids. diva-portal.org Both solution-phase and solid-phase applications of cyanuric fluoride have shown high yields and low impurity levels, particularly on a small scale. diva-portal.org

Another approach involves the use of α-chloroenamines and α-fluoroenamines as halogenating agents for phosphorus oxyacids. diva-portal.org The choice of reagents and reaction conditions, such as solvent and temperature, is critical. For instance, the fluorination of methylphosphonic dichloride can be achieved by bubbling hydrogen fluoride gas through the reaction mixture. diva-portal.org The subsequent addition of the alcohol is often carried out in the presence of a base like triethylamine (B128534) (TEA) to neutralize the hydrogen fluoride formed during the reaction. diva-portal.org

Precursor Chemistry and Intermediate Compounds in Organophosphorus Synthesis

The synthesis of this compound relies on a series of well-defined precursors and intermediate compounds. Organophosphorus compounds are broadly synthesized from various precursors, with methods evolving to include aryne-based methodologies. rsc.org

A fundamental precursor is phosphorus trichloride (PCl₃). cdnsciencepub.com This can be reacted with methyl chloride in the presence of anhydrous aluminum chloride to form a complex that leads to methylphosphonic dichloride. cdnsciencepub.com Another critical intermediate is methylphosphonous dichloride, which can be produced by reducing tetrachloromethyl phosphorane with antimony. iaea.org

The phosphorylation of alcohols and phenols is a common strategy in organophosphorus synthesis. nih.gov The resulting organophosphates can then be used in a variety of subsequent reactions. nih.gov

| Precursor/Intermediate | Role in Synthesis |

| Phosphorus Trichloride (PCl₃) | Starting material for the synthesis of methylphosphonic dichloride. cdnsciencepub.com |

| Methylphosphonic Dichloride | Key intermediate that is fluorinated to form methylphosphonic difluoride. cdnsciencepub.com |

| Methylphosphonic Difluoride | Reacts with propanol to form the final product. diva-portal.orgdiva-portal.org |

| Trimethyl Phosphite | Used in the Michaelis-Arbuzov reaction to form dimethyl methylphosphonate. researchgate.net |

| Methylphosphonous Dichloride | An intermediate that can be formed from tetrachloromethyl phosphorane. iaea.org |

Radiochemical Synthesis and Labeling Strategies

For research purposes, particularly in studying the fate and mechanism of action of these compounds, radiolabeled versions are synthesized. iaea.org

Isotopic Labeling of Methylphosphonofluoridate Structures

Isotopic labeling is a technique used to track the passage of an isotope through a chemical reaction or metabolic pathway. wikipedia.org In the context of this compound, isotopes of phosphorus (³²P) and carbon (¹⁴C) are commonly used. cdnsciencepub.comdiva-portal.org Deuterium (²H or D) labeling is also employed. opcw.org

The synthesis of ³²P-labeled compounds often starts with irradiated red phosphorus. iaea.org This radioactive phosphorus is then converted through a series of reactions, mirroring the non-radioactive synthesis, to produce the final labeled product. cdnsciencepub.comiaea.org For instance, irradiated phosphorus can be used to synthesize radioactive phosphorus trichloride, a key precursor. cdnsciencepub.com

For ¹⁴C labeling, the label is typically introduced early in the synthesis. diva-portal.org A common method involves the Michaelis-Arbuzov reaction using [¹⁴C]methyl iodide and triethyl phosphite to produce [¹⁴C]diethyl methylphosphonate. diva-portal.org This labeled intermediate is then hydrolyzed, chlorinated, and fluorinated before the final reaction with the alcohol. diva-portal.orgdiva-portal.org The methyl group attached directly to the phosphorus atom is the most stable position for the label. diva-portal.org

Deuterated analogs, such as isopropyl-d7 methylphosphonofluoridate and isopropyl methyl-d3-phosphonofluoridate, are also synthesized to study the mechanisms of toxicity and to develop analytical methods. opcw.org

Derivatization Chemistry for Analytical Characterization

Derivatization is a chemical process that modifies a compound to make it more suitable for analysis, often by increasing its volatility or stability for techniques like gas chromatography (GC). youtube.com For the analysis of methylphosphonofluoridates and their degradation products, derivatization is a crucial step.

The primary hydrolysis products of these compounds are alkyl methylphosphonic acids. researchgate.net To analyze these non-volatile acids by GC, they are often converted into more volatile esters. Esterification, for example, by reacting with an alcohol in the presence of a catalyst, is a common derivatization method. youtube.com Another technique is silylation, where polar hydroxyl groups are replaced with non-polar trimethylsilyl (B98337) (TMS) groups, reducing the compound's polarity and boiling point. youtube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. youtube.com

Preparation of Monoalkyl Methylphosphonic Acid Derivatives

Monoalkyl methylphosphonic acids are critical compounds that serve as direct precursors for the synthesis of G-series agents and are also their primary hydrolysis products. researchgate.net Consequently, these acids are persistent and serve as reliable indicators for the prior presence of specific agents like this compound. researchgate.net The availability of pure monoalkyl methylphosphonic acids is essential for developing qualitative standards to support verification and counterterrorism operations. researchgate.net Various synthetic methodologies have been established for their preparation.

A direct method for synthesizing monoalkyl esters of methylphosphonic acid involves the stoichiometric addition of an alcohol to methylphosphonic dichloride. researchgate.net However, this reaction typically results in a mixture containing the desired monoalkyl ester, the corresponding dialkyl methylphosphonate, and unreacted methylphosphonic acid. researchgate.net Isolating the target compound from this mixture requires purification, often accomplished through solvent extraction. researchgate.net

A more controlled and widely utilized multi-stage route employs the Michaelis-Arbusov reaction as a key step. diva-portal.orgresearchgate.net In this process, a trialkyl phosphite, such as trimethyl phosphite, undergoes a reaction with a methyl halide to produce a dialkyl methylphosphonate (e.g., dimethyl methylphosphonate). diva-portal.org This intermediate is then converted to the monoalkyl acid. One effective method for this conversion is selective demethylation using bromotrimethylsilane, followed by methanolysis, which yields the final product in high purity. researchgate.net This approach circumvents the challenges associated with the direct hydrolysis of dialkyl phosphonates. wikipedia.org

For small-scale synthesis, a method has been developed that uses the controlled release of water from hydrated salts to react with phosphonic dichlorides, forming an anhydride (B1165640) intermediate. diva-portal.org This anhydride is then cleaved by an alcohol to yield the monoalkylated phosphonic acid. diva-portal.org

Detailed research findings on these synthetic pathways are summarized in the table below.

Table 1: Synthetic Pathways to Monoalkyl Methylphosphonic Acids

| Starting Material | Key Reagents/Steps | Intermediate Product(s) | Final Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Trimethyl phosphite | 1. Transesterification with alcohol (ROH) in the presence of a sodium catalyst. 2. Reaction with methyl iodide. 3. Selective demethylation with bromotrimethylsilane, followed by methanolysis. | 1. Mixed phosphites ((MeO)₂POR) 2. Alkyl methyl methylphosphonates (RO(MeO)P(O)Me) 3. Phosphorus silyl (B83357) esters (RO(Me₃SiO)P(O)Me) | Alkyl hydrogen methylphosphonates (RO(HO)P(O)Me) | Step 1: 6-64% Step 2: 66-95% Step 3: 60-97% | researchgate.net |

| Triethyl phosphite | 1. Michaelis-Arbusov reaction with [¹⁴C] methyl iodide. 2. Hydrolysis. | Diethyl [¹⁴C]methyl phosphonate | [¹⁴C]Methylphosphonic acid | Not specified | diva-portal.org |

| Methylphosphonic dichloride | Stoichiometric addition of alcohol (ROH), followed by solvent extraction. | Mixture of mono- and dialkyl esters | Monoalkyl ester of methylphosphonic acid | "Reasonable yield" | researchgate.net |

Environmental and Chemical Degradation Mechanisms of Propyl Methylphosphonofluoridate

Hydrolytic Degradation Pathways of Phosphonofluoridates

Hydrolysis is a primary mechanism for the natural degradation of propyl methylphosphonofluoridate. This process involves the reaction with water, which cleaves the labile P-F bond, resulting in the formation of isopropyl methylphosphonic acid (IMPA) and fluoride (B91410) ions. wikipedia.org The rate of this reaction is significantly influenced by several factors, including pH, the presence of metal ions, and certain catalytic molecules.

Kinetic Studies of pH-Dependent Hydrolysis

The stability of this compound in aqueous solutions is highly dependent on the pH. The hydrolysis rate accelerates significantly under alkaline conditions. nih.gov At a neutral pH of 7 and room temperature, the compound has a half-life of several hours. However, as the pH increases, the rate of hydrolysis increases dramatically. nih.gove3s-conferences.org

Studies have shown that in the pH range of 1 to 4, the hydrolysis rate constant tends to decrease as pH increases. It remains relatively constant in the pH range of 4 to 6.5. e3s-conferences.org Above a pH of 6.5, the hydrolysis rate begins to increase with increasing pH, indicating that the reaction is catalyzed by hydroxide (B78521) ions (OH⁻), which are stronger nucleophiles than water. e3s-conferences.orgmdpi.com This base-catalyzed hydrolysis involves a nucleophilic attack by the hydroxide ion on the electrophilic phosphorus center, leading to the displacement of the fluoride ion. mdpi.com

| pH | Temperature | Half-life (t½) | Reference |

| 7.0 | Room Temp. | 5.4 hours | nih.gov |

| 9.0 | Not Specified | 15 minutes | nih.gov |

This table presents the reported half-life of this compound at different pH values, illustrating the acceleration of hydrolysis under alkaline conditions.

Metal-Ion Catalyzed Hydrolysis Mechanisms

The hydrolysis of phosphonofluoridates can be significantly catalyzed by various metal ions, which act as Lewis acids. These metal ions coordinate to the phosphoryl oxygen or the fluorine atom, polarizing the P-F bond and making the phosphorus atom more susceptible to nucleophilic attack by water or hydroxide ions. preprints.org

Divalent metal ions such as Copper (Cu²⁺), Zinc (Zn²⁺), Calcium (Ca²⁺), and Magnesium (Mg²⁺) have been shown to enhance the rate of hydrolysis. e3s-conferences.orgnih.govresearchgate.net For instance, the hydrolysis rate in seawater is nearly 40 times faster than in pure water, an effect attributed to the catalytic activity of Ca²⁺ and Mg²⁺ ions present in seawater. e3s-conferences.org

Binuclear metal complexes, particularly those involving Zn²⁺, have been developed as biomimetic catalysts that model the active sites of phosphotriesterase enzymes. researchgate.net These catalysts have demonstrated significant activity in hydrolyzing this compound, with studies reporting catalytic efficiency (kcat/Km) values of up to 0.11 s⁻¹ M⁻¹ for certain dizinc(II) complexes at 303 K. researchgate.net Metal-organic frameworks (MOFs), such as those based on Zirconium (Zr) or Copper (HKUST-1), also serve as effective catalysts for hydrolysis by providing Lewis acidic metal sites that activate the phosphonofluoridate molecule. preprints.orgacs.orgresearchgate.net

| Catalyst | Catalytic Efficiency (kcat/Km) | Temperature | Reference |

| Dizinc(II) Complex [Zn₂L5]⁺ | 0.051 s⁻¹ M⁻¹ | 303 K | researchgate.net |

| Dizinc(II) Complex [Zn₂L7]⁻ | 0.11 s⁻¹ M⁻¹ | 303 K | researchgate.net |

This table shows the catalytic efficiency of specific binuclear zinc complexes in the hydrolysis of this compound.

Cyclodextrin-Accelerated Hydrolysis

Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, can influence the hydrolysis rates of guest molecules. nih.gov Substituted β-cyclodextrins have been shown to detoxify this compound. nih.gov The mechanism involves the formation of an inclusion complex, where the phosphonofluoridate molecule is encapsulated within the cyclodextrin (B1172386) cavity.

This encapsulation can accelerate hydrolysis through several means. The cyclodextrin's hydroxyl groups can act as intramolecular nucleophiles or general-base catalysts, attacking the phosphorus center or activating a water molecule. The hydrophobic environment of the cavity can also favorably position the substrate for reaction. nih.gov Studies with a specific β-cyclodextrin derivative demonstrated a biphasic detoxification reaction for this compound, with a rapid initial phase followed by a slower second phase. nih.gov The ability of this cyclodextrin to accelerate degradation was found to be greater for other phosphonofluoridates like cyclosarin (B1206272) compared to this compound. nih.gov

Oxidative Degradation Processes

In addition to hydrolysis, this compound can be degraded through oxidation. Oxidizing agents can break down the molecule, often leading to complete mineralization.

Mechanistic Investigations of Oxidation by Hypochlorite (B82951)

Sodium hypochlorite (NaOCl), the active ingredient in bleach, is a strong oxidizing agent and an effective decontaminant for organophosphorus compounds. organic-chemistry.org The oxidation process is complex and pH-dependent. nih.govnih.gov The hypochlorite ion (OCl⁻) or hypochlorous acid (HOCl), depending on the pH, acts as the primary oxidant.

The reaction mechanism involves the oxidation of the organophosphonate. For phosphonothiolates, a related class of compounds, oxidation can occur at the sulfur atom. For phosphonofluoridates, the oxidation process can lead to the cleavage of the ester bond and further degradation of the resulting phosphonic acid. The kinetics of oxidation by hypochlorite show a dependence on both pH and the concentration of the oxidant. nih.govnih.gov While specific kinetic studies for this compound are not detailed in the provided context, the general principles of hypochlorite oxidation of organophosphorus compounds are applicable.

Photocatalytic Decomposition Studies of Organophosphorus Compounds

Photocatalysis, particularly using semiconductor materials like titanium dioxide (TiO₂), represents an advanced oxidation process for the degradation of persistent organic pollutants, including organophosphorus compounds. bgu.ac.ilacs.org When TiO₂ is irradiated with UV light, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can non-selectively attack and mineralize organic molecules. nih.govresearchgate.net

Studies on this compound have demonstrated that its degradation is significantly enhanced by photocatalysis. nih.govresearchgate.net Composite materials, such as Cu/TiO₂ aerogels or TiO₂ supported on mesoporous silica (B1680970) (SBA-15), show high efficacy. bgu.ac.ilacs.orgnih.gov The degradation proceeds through both hydrolysis (dark mechanism) and photocatalysis. Under illumination, the rate of degradation is substantially accelerated. For instance, a TiO₂/SBA-15 composite embedded in a polymer matrix decomposed 87% of adsorbed this compound after 6 hours, with 72% attributed to the photocatalytic mechanism. bgu.ac.ilacs.org The process leads to the mineralization of the compound, breaking it down into less harmful inorganic products. nih.gov

Heterogeneous Photocatalysis on Metal Oxides (e.g., TiO2)

Heterogeneous photocatalysis is a prominent advanced oxidation process for the degradation of persistent organic pollutants, including organophosphorus compounds. ajchem-a.com This process typically utilizes semiconductor metal oxides, such as titanium dioxide (TiO2), which, upon irradiation with light of appropriate wavelength, generate highly reactive oxygen species (ROS) that can mineralize organic molecules into carbon dioxide and inorganic ions. ajchem-a.comrsc.org

The photocatalytic activity of metal oxides like TiO2 and zinc oxide (ZnO) is attributed to their electronic structure, characterized by a valence band and a conduction band. rsc.orgresearchgate.net When a photon with energy greater than or equal to the bandgap of the semiconductor is absorbed, an electron is promoted from the valence band to the conduction band, leaving a "hole" behind. These electron-hole pairs are the primary drivers of the photocatalytic process.

The generated holes are powerful oxidizing agents, while the electrons in the conduction band can react with adsorbed molecular oxygen to produce superoxide (B77818) radical anions. These, in turn, can lead to the formation of other reactive species like hydroxyl radicals (•OH). The hydroxyl radical is a highly potent, non-selective oxidizing agent that can attack the organophosphorus molecule, leading to the cleavage of its chemical bonds.

For organophosphorus compounds, the degradation mechanism often involves an attack on the phosphorus center or the ester side chains. ajchem-a.com In the case of this compound, this would lead to the cleavage of the P-F or P-O bonds. The efficiency of the degradation can be influenced by several factors, including the pH of the solution, the concentration of the pollutant, and the presence of other substances in the water. nih.gov The use of nanomaterials, such as TiO2 nanoparticles, can enhance the degradation rate due to their high surface-area-to-volume ratio, which provides more active sites for the reaction. rsc.org

Table 1: Factors Influencing Heterogeneous Photocatalysis of Organophosphorus Compounds

| Factor | Effect on Degradation |

| Catalyst Type | Different metal oxides (e.g., TiO2, ZnO) exhibit varying photocatalytic efficiencies based on their bandgap energy and surface properties. ajchem-a.comrsc.org |

| Catalyst Concentration | Increasing catalyst concentration generally increases the degradation rate up to a certain point, beyond which light scattering can reduce efficiency. rsc.org |

| pH | The pH of the solution can affect the surface charge of the photocatalyst and the speciation of the target compound, influencing adsorption and reaction rates. nih.gov |

| Light Intensity | Higher light intensity generally leads to a higher rate of electron-hole pair generation and thus faster degradation. |

| Presence of Oxidants | The addition of other oxidizing agents like hydrogen peroxide (H2O2) can sometimes enhance the degradation rate by providing an additional source of hydroxyl radicals. researchgate.net |

Enzymatic Biotransformation and Biodegradation of Organophosphorus Compounds

Enzymatic processes play a significant role in the detoxification and degradation of organophosphorus compounds in biological systems and the environment. nih.gov These biocatalytic reactions are often faster and more specific than abiotic degradation pathways.

Non-specific esterases are a broad class of enzymes that can hydrolyze ester bonds. nih.govnih.gov In the context of organophosphorus compounds, these enzymes can act as stoichiometric scavengers. This means that one molecule of the enzyme binds to and hydrolyzes one molecule of the organophosphorus compound, leading to the inactivation of the enzyme. nih.gov While this is not a catalytic process in the traditional sense, it represents an important mechanism for the detoxification of these compounds in organisms. The interaction typically involves the phosphorylation of a serine residue in the active site of the esterase, rendering the enzyme non-functional. nih.gov

Certain enzymes, known as organophosphorus hydrolases (OPH) or phosphotriesterases (PTE), can catalytically hydrolyze the P-F bond in phosphonofluoridates like this compound. nih.govresearchgate.net These enzymes have garnered significant interest for their potential use in bioremediation and as therapeutic agents. nih.gov The catalytic mechanism of these enzymes often involves a binuclear metal center (e.g., zinc, cobalt) in the active site that activates a water molecule for a nucleophilic attack on the phosphorus atom. cofc.edumdpi.com This results in the cleavage of the fluoride from the phosphorus center, producing a less toxic alkyl methylphosphonic acid. nih.gov The efficiency and substrate specificity of these enzymes can be enhanced through protein engineering techniques, such as site-directed mutagenesis. mdpi.com

Table 2: Key Enzymes in Organophosphorus Compound Degradation

| Enzyme Class | Mechanism of Action | Target Bond |

| Non-Specific Esterases | Stoichiometric scavenging and hydrolysis. nih.govnih.gov | Ester bonds. |

| Organophosphorus Hydrolases (OPH) | Catalytic hydrolysis. nih.gov | P-O, P-F, P-S, P-CN bonds. mdpi.com |

| Phosphotriesterases (PTE) | Catalytic hydrolysis, often involving a metal cofactor. cofc.edu | Primarily P-O and P-F bonds. |

Characterization of Degradation Products: Alkyl Methylphosphonic Acids

The degradation of this compound, through both chemical and biological pathways, leads to the formation of specific and persistent degradation products.

The initial hydrolysis of this compound results in the formation of propyl methylphosphonic acid (PMPA). This occurs through the cleavage of the P-F bond. Alkyl methylphosphonic acids (AMPAs), such as PMPA, are significantly less toxic than their parent nerve agents. oup.com However, they are known to be persistent in the environment. nih.govnih.gov Their presence in soil and water samples can serve as a key indicator of the original presence of the parent organophosphorus compound. nih.govresearchgate.net

Table 3: Degradation Products of this compound

| Compound | Chemical Formula | Formation Pathway | Persistence |

| Propyl Methylphosphonic Acid (PMPA) | C4H11O3P | Initial hydrolysis of this compound. | Persistent. nih.govnih.gov |

| Methylphosphonic Acid (MPA) | CH5O3P | Subsequent hydrolysis of PMPA. oup.comnih.gov | Highly persistent. nih.govwikipedia.org |

Advanced Analytical Methodologies for Propyl Methylphosphonofluoridate and Its Derivatives

Chromatographic Separation Techniquesresearchgate.net

Chromatography is a fundamental technique for separating complex mixtures. 50megs.com The choice of chromatographic method depends on the volatility, polarity, and ionic nature of the target analytes. For propyl methylphosphonofluoridate and its derivatives, gas chromatography (GC), liquid chromatography (LC), ion chromatography (IC), and capillary electrophoresis (CE) are the most relevant techniques.

Gas Chromatography (GC) with Capillary Columns50megs.com50megs.com

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. 50megs.com To be suitable for GC analysis, a compound must be able to exist in the gas or vapor phase at temperatures up to 400-450°C without decomposing. 50megs.com In GC, a sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. 50megs.com The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. youtube.com

Capillary columns, also known as open tubular columns, are the most common type used in modern GC due to their high efficiency, which translates to narrow peaks and excellent resolution. 50megs.comsigmaaldrich.com These columns are typically made of fused silica (B1680970) with a protective outer polyimide coating, making them flexible and durable. 50megs.com The inner wall of the capillary is coated with a thin film of a stationary phase. youtube.com The choice of stationary phase is the most critical factor in achieving a successful separation and is based on the principle of "like dissolves like," where non-polar columns are used for non-polar analytes and polar columns for polar analytes. sigmaaldrich.com

For the analysis of organophosphorus compounds like this compound, a variety of capillary columns with different stationary phases are available. thermofisher.com Non-polar phases, such as those containing dimethylpolysiloxane, are often used. sigmaaldrich.com The dimensions of the capillary column, including its internal diameter (I.D.), film thickness, and length, also play a crucial role in the separation efficiency and sample capacity. sigmaaldrich.com A common choice for many applications is a column with a 0.25 mm I.D., which offers a good compromise between efficiency and sample capacity. sigmaaldrich.com

It is important to note that while the parent compound, this compound, can be analyzed directly by GC/MS, its degradation products often require derivatization to increase their volatility for GC analysis. researchgate.netnih.govmaxwellsci.com

Table 1: Common Capillary GC Column Parameters

| Parameter | Typical Range/Value | Impact on Separation |

|---|---|---|

| Stationary Phase | Non-polar to Polar | Dictates selectivity based on analyte polarity. sigmaaldrich.com |

| Internal Diameter (I.D.) | 0.10 - 0.53 mm | Smaller I.D. increases efficiency (narrower peaks). sigmaaldrich.com |

| Film Thickness | 0.1 - 5.0 µm | Affects retention time and capacity. |

| Length | 10 - 100 m | Longer columns provide higher resolution but longer analysis times. youtube.com |

This table summarizes key parameters of capillary GC columns and their influence on the chromatographic separation.

Stereoisomer Resolution in Related Methylphosphonofluoridates

The phosphorus atom in methylphosphonofluoridates is a chiral center, leading to the existence of stereoisomers (enantiomers). These stereoisomers can exhibit different biological activities. For instance, in the related compound soman (B1219632) (1,2,2-trimethylthis compound), the different stereoisomers show varying degrees of inhibition of serum carboxylic-ester hydrolase. acs.orgnih.gov

The separation of these stereoisomers is a significant analytical challenge because they have identical physical and chemical properties in a non-chiral environment. Gas chromatography using chiral stationary phases has been successfully employed for the separation of the four stereoisomers of soman. acs.org Chiral stationary phases create a chiral environment within the column, allowing for differential interaction with the enantiomers and thus enabling their separation. The development of such methods is crucial for understanding the stereospecificity of the toxicological effects and detoxification reactions of these compounds. acs.org While specific studies on the stereoisomer resolution of this compound are not as prevalent in the provided search results, the principles and techniques applied to closely related compounds like soman are directly applicable.

Large-Volume Injection Techniques for Enhanced Sensitivity of n-Propyl Methylphosphonofluoridate

To detect trace levels of n-propyl methylphosphonofluoridate and its surrogates, enhancing the sensitivity of the analytical method is often necessary. Large-volume injection (LVI) is a technique used in gas chromatography to introduce a larger amount of the sample into the system, thereby increasing the analyte signal and lowering the limits of detection (LOD) and quantification (LOQ). nih.gov

In a study evaluating LVI for the analysis of emerging contaminants using liquid chromatography-high-resolution mass spectrometry, increasing the injection volume from 2 µL to 500 µL resulted in a significant decrease in the LOQ for many compounds. nih.gov While this study focused on LC-MS, the principle of increasing sample volume to enhance sensitivity is also applicable to GC. For the analysis of chemical warfare agent surrogates, LVI-GC-MS can be a valuable tool for achieving the low detection limits required for environmental monitoring and forensic analysis. The development of analytical protocols for the forensic identification of chemical warfare agent surrogates often relies on sensitive GC-MS methods. researchgate.net

Liquid Chromatography (LC) Approachescreative-proteomics.comyoutube.com

Liquid chromatography is a versatile separation technique that is particularly well-suited for the analysis of non-volatile, thermally labile, or polar compounds that are not amenable to GC analysis. chromatographyonline.comchromatographyonline.com In LC, a liquid mobile phase carries the sample through a column packed with a stationary phase. youtube.com The separation is based on the differential distribution of the analytes between the two phases. mdpi.com High-performance liquid chromatography (HPLC) is a modern form of LC that uses high pressure to force the mobile phase through the column, resulting in faster and more efficient separations. creative-proteomics.com

For the analysis of this compound and its degradation products, reversed-phase liquid chromatography (RP-LC) is a commonly employed mode. mdpi.com In RP-LC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). mdpi.com This setup is effective for separating a wide range of organic molecules. The degradation products of this compound, such as propyl isopropylphosphonate and isopropylphosphonic acid, have been successfully identified using LC/MS. researchgate.netmaxwellsci.commaxwellsci.com

The coupling of LC with mass spectrometry (LC-MS) is a powerful combination that provides both separation and highly sensitive and selective detection. nih.govnih.gov LC-MS/MS, which involves tandem mass spectrometry, further enhances the specificity and can be used for the quantification of analytes in complex matrices. creative-proteomics.comnih.gov For instance, a rapid LC-MS/MS method was developed for the determination of organophosphorus pesticides and their oxygen analogs in air sampling matrices, achieving low limits of detection. nih.gov

Table 2: Comparison of Chromatographic Techniques for this compound and its Derivatives

| Technique | Analyte Properties | Common Application |

|---|---|---|

| Gas Chromatography (GC) | Volatile, thermally stable | Analysis of the parent compound, this compound. researchgate.netmaxwellsci.com |

| Liquid Chromatography (LC) | Non-volatile, polar | Analysis of degradation products like propyl isopropylphosphonate and isopropylphosphonic acid. researchgate.netmaxwellsci.commaxwellsci.com |

| Ion Chromatography (IC) | Ionic | Analysis of ionic degradation products like methylphosphonic acid. nih.govnih.govnih.gov |

| Capillary Electrophoresis (CE) | Polar, charged | Separation of polar degradation products. |

This table provides a comparative overview of the primary chromatographic techniques used in the analysis of this compound and its related compounds.

Ion Chromatography (IC) for Ionic Degradation Productsmetrohm.comthermofisher.comlcms.cz

Ion chromatography is a specialized form of liquid chromatography designed for the separation and quantification of ionic species. metrohm.com It is particularly useful for analyzing the ionic degradation products of this compound, such as methylphosphonic acid (MPA) and other alkylphosphonic acids. nih.govnih.govnih.gov The separation in IC is based on ion-exchange interactions between the ionic analytes and a charged stationary phase. thermofisher.com

A significant challenge in the analysis of soil and water samples is the presence of a high background of naturally occurring anions, which can interfere with the detection of target analytes. nih.gov IC methods have been developed to overcome these interferences and allow for the sensitive detection of degradation products. For example, an ion-exchange IC method was developed for the separation of isopropyl methylphosphonic acid (IMPA) and MPA in soil. nih.gov

The coupling of IC with tandem mass spectrometry (IC-MS/MS) provides a highly sensitive and selective method for the determination of ionic degradation products in complex matrices like urine. nih.gov A direct IC-MS/MS method for the analysis of MPA in urine was developed, which featured a rapid and simple sample preparation without the need for derivatization. nih.gov This method achieved a very low detection limit for MPA. nih.gov

Table 3: IC Conditions for the Analysis of Methylphosphonic Acids

| Parameter | Condition |

|---|---|

| Eluent | 0.5 mM phthalic acid-0.1 mM Tris (hydroxymethyl) aminomethane-5% acetonitrile |

| Flow-rate | 1.0 ml/min |

| Temperature | 50 degrees C |

| Detector | UV at 266 nm |

This table, based on a study for the analysis of methylphosphonic acids in human serum, illustrates typical IC conditions. nih.gov It's important to note that specific conditions can be optimized for different sample matrices and target analytes.

Mass Spectrometric (MS) Characterization

Mass spectrometry (MS) is a cornerstone in the analytical toolkit for the detection and identification of chemical compounds, including organophosphorus agents like this compound. This technique ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information on the molecular weight and elemental composition, and enabling structural elucidation through fragmentation analysis.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques used in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile compounds such as this compound.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV). nih.gov This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M•+) and extensive, reproducible fragmentation. nih.gov The resulting mass spectrum is a characteristic fingerprint of the molecule, which can be compared against spectral libraries for identification. nih.gov For n-propyl methylphosphonofluoridate (C₄H₁₀FO₂P, Molecular Weight: 140.09 g/mol ), the EI mass spectrum does not typically show a prominent molecular ion peak due to its instability. nist.govnist.govnih.gov Instead, the spectrum is dominated by fragment ions that provide structural information. nist.govnist.govnih.gov

The fragmentation pattern is highly informative. For instance, in the analysis of related G-series agents, the loss of the alkoxy side-chain is a common pathway. For this compound, this would involve the loss of a propylene (B89431) radical (C₃H₆) or a propyl radical (C₃H₇).

Interactive Table: EI-MS Fragmentation of n-Propyl methylphosphonofluoridate

| m/z (mass-to-charge ratio) | Proposed Ion Structure | Neutral Loss | Significance |

| 99 | [CH₃P(O)FOH]⁺ | C₃H₅ | Base peak, indicates the core methylphosphonofluoridate structure. |

| 81 | [CH₃P(O)F]⁺ | C₃H₇O | Loss of the propoxy group. |

| 111 | [C₂H₄P(O)FOH]⁺ | C₂H₅ | Fragmentation of the propyl chain. |

| 47 | [POH₂]⁺ | C₄H₇FO | General organophosphorus fragment. |

Data sourced from NIST Mass Spectrometry Data Center. nist.govnih.gov

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation compared to EI. In CI, a reagent gas (such as methane (B114726) or ammonia) is first ionized, and these reagent gas ions then react with the analyte molecule through proton transfer or adduction. This process typically produces a prominent protonated molecule [M+H]⁺, which allows for the unambiguous determination of the molecular weight. maxwellsci.comresearchgate.net For a related compound, propyl isopropylphosphonofluoridate, CI using ammonia (B1221849) as the reagent gas produced a protonated molecular ion at m/z 169 and an ammonium (B1175870) adduct at m/z 186, confirming its molecular weight of 168 g/mol . maxwellsci.comresearchgate.net A similar outcome would be expected for this compound, with an expected [M+H]⁺ ion at m/z 141, providing clear evidence of its molecular mass.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry, or MS/MS, is a powerful technique for the detailed structural characterization of compounds. It involves multiple stages of mass analysis, typically the selection of a precursor ion (such as the molecular ion or a protonated molecule), followed by its fragmentation through collision-induced dissociation (CID), and then analysis of the resulting product ions. oup.com This method provides systematic and reproducible fragmentation patterns that can be used to identify a compound's structural class and specific functional groups, even without a reference standard. oup.com

For organophosphorus nerve agents, ESI-MS/MS has been effectively used to characterize fragmentation pathways. oup.com The precursor ion, typically the protonated molecule [M+H]⁺, is selected in the first mass analyzer. Upon fragmentation, characteristic losses are observed.

Interactive Table: Predicted MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Interpretation |

| 141 ([M+H]⁺) | 99 | C₃H₆ (Propylene) | Loss of the propyl group via McLafferty-type rearrangement. This is a highly characteristic fragmentation for G-agents with alkoxy groups of three or more carbons. |

| 141 ([M+H]⁺) | 121 | HF (Hydrogen Fluoride) | Loss of hydrogen fluoride (B91410) from the protonated molecule. |

| 99 | 81 | H₂O (Water) | Loss of water from the protonated methylphosphonic acid fragment. |

| 99 | 65 | H₂O + O | Further fragmentation of the core structure. |

Fragmentation pathways are predicted based on studies of analogous G-series agents. oup.com

The systematic fragmentation observed in MS/MS provides greater confidence in the identification of this compound and its derivatives compared to single-stage MS analysis. oup.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Interactions

Electrospray Ionization (ESI) is a soft ionization technique particularly suited for the analysis of polar, thermally labile, and large molecules, including proteins and non-covalent complexes. nih.govescholarship.org ESI transfers ions from a solution into the gas phase, which allows for the study of molecular interactions that are preserved from the solution phase. nih.govescholarship.org

A key application of ESI-MS in this context is the study of the interaction between organophosphorus compounds and their biological targets, most notably the enzyme acetylcholinesterase (AChE). nih.gov The primary mechanism of toxicity for this compound involves the covalent inhibition of AChE at its active site serine residue. nih.gov

Using ESI-MS, researchers can analyze the intact enzyme or its active-site-containing peptides before and after exposure to the inhibitor. The mass of the adducted protein or peptide will increase by an amount corresponding to the mass of the bound portion of the inhibitor molecule (methylphosphonyl group, in this case). This allows for the direct characterization of the covalent modification. ESI-MS can be used to investigate:

Adduct Formation: Confirming the covalent binding of the methylphosphonyl moiety to the protein.

Aging: Studying the subsequent loss of the alkoxy (propyl) group from the enzyme-inhibitor conjugate, a process known as aging, which renders the inhibition irreversible. nih.gov

Non-covalent complexes: Investigating potential non-covalent interactions between the inhibitor and the enzyme prior to covalent modification.

While specific ESI-MS studies focusing solely on the molecular interactions of this compound are not prevalent in the literature, the methodology has been extensively applied to analogous organophosphorus compounds, demonstrating its feasibility and utility for such investigations. nih.gov

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements (typically with errors of less than 5 ppm), which enables the determination of the elemental composition of an unknown compound. osti.gov This capability is invaluable for identifying the metabolites of xenobiotics like this compound in complex biological matrices such as urine or blood. osti.gov

The primary metabolic pathway for G-series nerve agents in mammals is hydrolysis, which is mediated by A-esterases and other enzymes. researchgate.netoup.com This process detoxifies the agent by cleaving the P-F bond. researchgate.net For sarin (B92409) (isothis compound), the main metabolite is isopropyl methylphosphonic acid (IMPA). researchgate.net By analogy, the principal metabolite of this compound is expected to be propyl methylphosphonic acid (PMPA). A further hydrolysis step can cleave the ester bond, yielding methylphosphonic acid (MPA), which is a common metabolite for many organophosphorus nerve agents. researchgate.net

HR-MS, often coupled with liquid chromatography (LC), can detect these polar, non-volatile metabolites directly from biological samples. The high mass accuracy allows for the confident assignment of elemental formulas to the detected metabolite peaks.

Interactive Table: Expected Metabolites of this compound for HR-MS Analysis

| Metabolite Name | Chemical Formula | Monoisotopic Mass (Da) | Expected Ion (Positive Mode) | Accurate m/z of Ion |

| Propyl Methylphosphonic Acid | C₄H₁₁O₃P | 138.0446 | [M+H]⁺ | 139.0524 |

| Methylphosphonic Acid | CH₅O₃P | 96.0027 | [M+H]⁺ | 97.0105 |

The use of HR-MS significantly reduces ambiguity in metabolite identification, distinguishing potential candidates from endogenous molecules with similar nominal masses. osti.gov

Vibrational Spectroscopy Applications

Infrared (IR) Spectroscopy for Molecular Fingerprinting

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels of its chemical bonds. dtic.mil The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹). It provides a unique and characteristic pattern for a specific compound, often referred to as a molecular fingerprint, which can be used for identification by matching it against a spectral database. dtic.mil

The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the vibrations of its key functional groups. While a dedicated, publicly available spectrum for this compound is scarce, data from analogous compounds like isothis compound (sarin) and other organophosphorus esters allow for the prediction of its principal absorption regions. dtic.miloptica.org

Interactive Table: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| 2850-3000 | C-H stretch | -CH₃, -CH₂- | Presence of alkyl groups. |

| 1275-1310 | P=O stretch | Phosphoryl | A strong, characteristic band for organophosphorus compounds with a P=O double bond. optica.org |

| 990-1050 | P-O-C stretch | Alkoxy-phosphorus | Indicates the presence of the propoxy ester group. |

| 830-870 | P-F stretch | Phosphoryl fluoride | Characteristic absorption for the phosphorus-fluorine bond. |

| 700-800 | P-C stretch | Methyl-phosphorus | Indicates the methyl group directly bonded to the phosphorus atom. |

Data are based on characteristic frequencies for organophosphorus compounds and published spectra of related agents. dtic.miloptica.org

Gas chromatography coupled with Fourier Transform Infrared (FTIR) spectroscopy (GC-FTIR) is a powerful technique that separates components of a mixture and provides their vapor-phase IR spectra for unambiguous identification. This method can effectively use the unique molecular fingerprint of this compound for its detection and confirmation.

Raman Spectroscopy in Mechanistic Investigations of Enzyme Inhibition

Raman spectroscopy offers a powerful, non-invasive optical method to investigate the molecular interactions between organophosphorus compounds like this compound and enzymes. By analyzing the vibrational, rotational, and other low-frequency modes of a molecule, Raman spectroscopy can provide detailed insights into the chemical bonding and structural changes that occur during enzyme inhibition.

The fundamental principle of Raman spectroscopy involves inelastic scattering of monochromatic light, usually from a laser. When photons interact with a molecule, they can be scattered elastically (Rayleigh scattering) or inelastically (Raman scattering). In Raman scattering, the energy of the scattered photon is different from the incident photon, and this energy difference corresponds to the energy of a vibrational mode in the molecule.

In the context of enzyme inhibition by this compound, Raman spectroscopy can be used to:

Identify the binding site: By comparing the Raman spectrum of the free enzyme with that of the enzyme-inhibitor complex, specific changes in the vibrational modes of the enzyme's amino acid residues at the active site can be identified. This can help pinpoint which residues are involved in the binding and inactivation process.

Characterize the inhibited enzyme: The formation of a covalent bond between the phosphorus atom of the inhibitor and a serine residue in the enzyme's active site results in a phosphorylated enzyme. oup.com This new chemical structure will have a unique vibrational signature that can be detected by Raman spectroscopy.

Study the kinetics of inhibition: By monitoring the changes in the Raman spectra over time, the rate of enzyme inhibition can be determined. This provides valuable information about the mechanism and efficiency of the inhibitor.

The application of Raman spectroscopy in this field provides a molecular-level understanding of the inhibition process, complementing data from other biochemical and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and mechanistic investigation of this compound and its derivatives. nih.gov NMR provides detailed information about the chemical environment of specific atomic nuclei, such as ¹H, ³¹P, and ¹⁹F, which are all present in the target molecule. researchgate.net This technique is based on the principle that atomic nuclei with a non-zero magnetic moment will align in an external magnetic field and can absorb electromagnetic radiation at a frequency characteristic of the isotope and its chemical environment.

The key aspects of NMR analysis include:

Chemical Shift: The position of an NMR signal, which indicates the electronic environment of the nucleus.

Signal Splitting (Coupling): The splitting of an NMR signal into multiple peaks due to the influence of neighboring nuclei, providing information about connectivity.

Signal Intensity (Integration): The area under an NMR signal, which is proportional to the number of nuclei giving rise to the signal. dronacharya.info

NMR-assisted crystallography, an integrated approach combining solid-state NMR, X-ray crystallography, and computational chemistry, offers atomic-resolution characterization of stable intermediates in enzyme active sites, including the location of hydrogen atoms. nih.gov

Proton (¹H) NMR spectroscopy is fundamental for characterizing the organic portion of this compound. researchgate.net It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons and heteroatoms like phosphorus and fluorine. dronacharya.info

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the protons of the methyl group directly attached to the phosphorus atom and the protons of the n-propyl group. The chemical shift of the methyl protons will be influenced by the electronegative phosphorus and oxygen atoms. The n-propyl group will show three distinct sets of signals corresponding to the -CH₂-O-, -CH₂-, and -CH₃ groups.

The coupling between protons and the phosphorus nucleus (²J(P,H) and ³J(P,H)) and between protons and the fluorine nucleus (³J(F,H) and ⁴J(F,H)) provides crucial structural information. For instance, the signal for the methyl protons attached to phosphorus will be split into a doublet due to coupling with the ³¹P nucleus. Further splitting may be observed due to coupling with the ¹⁹F nucleus.

³¹P and ¹⁹F NMR spectroscopy are highly specific and sensitive techniques for the detection and identification of organophosphorus compounds containing fluorine. nih.govresearchgate.net Both ³¹P and ¹⁹F have a nuclear spin of 1/2 and are 100% naturally abundant, making them ideal for NMR studies. researchgate.net

³¹P NMR Spectroscopy: The chemical shift range for ³¹P is very large, which minimizes signal overlap and allows for clear identification of different phosphorus environments. researchgate.netoxinst.com For this compound, the ³¹P NMR spectrum will show a characteristic signal in the region typical for phosphonofluoridates. The most prominent feature of this signal will be its splitting into a doublet due to the direct coupling with the fluorine atom (¹J(P,F)). The magnitude of this coupling constant is a key diagnostic parameter. scirp.org The coupling constant for the n-propyl-P(O)-F group is approximately 1067 Hz. scirp.orgscirp.org

¹⁹F NMR Spectroscopy: Similarly, ¹⁹F NMR provides a highly specific window for observing the fluorine atom in the molecule. researchgate.net The ¹⁹F NMR spectrum of this compound will exhibit a doublet, corresponding to the single fluorine environment, split by the adjacent ³¹P nucleus. The coupling constant, ¹J(F,P), will be identical in magnitude to the ¹J(P,F) observed in the ³¹P spectrum. scirp.orgscirp.org The chemical shift of the fluorine signal is indicative of its bonding environment. scirp.orgscirp.orgnih.gov

The combination of ¹H, ³¹P, and ¹⁹F NMR provides a comprehensive and unambiguous structural confirmation of this compound.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are essential for the analysis of this compound and its derivatives in complex mixtures. These techniques offer high sensitivity, selectivity, and the ability to identify and quantify compounds at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. nih.govnih.gov In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification.

Method development in GC-MS involves optimizing parameters such as the injection technique, column type, temperature program, and mass spectrometer settings to achieve the desired separation and sensitivity. For instance, large-volume injection techniques can significantly enhance sensitivity, achieving low limits of detection (LOD) in the picogram per milliliter (pg/mL) range. nih.gov Validation of the method ensures its accuracy, precision, linearity, and robustness for reliable quantitative analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that is particularly useful for the analysis of less volatile, thermally labile, or polar compounds that are not amenable to GC analysis. In LC, the sample is dissolved in a liquid mobile phase and separated on a column containing a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer for detection.

Method development for LC-MS focuses on selecting the appropriate column chemistry (e.g., reversed-phase, normal-phase, or HILIC), mobile phase composition, and mass spectrometry ionization source (e.g., electrospray ionization - ESI). Validation ensures the method's performance characteristics are well-defined and suitable for its intended purpose.

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is an increasingly important technique for the analysis of highly polar degradation products of organophosphorus compounds, such as alkyl methylphosphonic acids. oup.comnih.gov These polar analytes are often poorly retained on traditional reversed-phase LC columns. chromatographyonline.com

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous solvent. chromatographyonline.comresearchgate.net This allows for the retention and separation of polar compounds through a partitioning mechanism between the mobile phase and a water-enriched layer on the surface of the stationary phase. chromatographyonline.com

The use of a high percentage of organic solvent in the mobile phase is also beneficial for ESI-MS detection, as it promotes efficient desolvation and ionization, leading to enhanced sensitivity. researchgate.net HILIC-MS/MS provides excellent selectivity and sensitivity for the detection of polar degradation products in various matrices. nih.govnih.gov The development of HILIC-MS/MS methods allows for the achievement of very low detection limits for these critical analytes. nih.gov

Molecular Interactions and Mechanistic Studies of Propyl Methylphosphonofluoridate

Interactions with Biological Macromolecules (General Chemical Mechanisms)

The primary biological targets of propyl methylphosphonofluoridate and related organophosphorus compounds are a large and diverse group of enzymes known as serine hydrolases. nih.govgoogle.com These enzymes utilize a highly reactive serine residue in their active site to catalyze the hydrolysis of various substrates. The interaction of this compound with these enzymes leads to the formation of a stable, covalent bond, effectively inactivating the enzyme. mdpi.comnih.gov

Phosphonylation of Serine Hydrolases: General Mechanisms and Kinetics

The fundamental reaction between this compound and a serine hydrolase is a phosphonylation reaction. This process is analogous to the initial step of substrate hydrolysis by the enzyme but with a critical difference: the resulting phosphonyl-enzyme conjugate is significantly more stable than the natural acyl-enzyme intermediate.

The mechanism proceeds via a nucleophilic attack by the hydroxyl group of the active site serine on the electrophilic phosphorus atom of the this compound molecule. nih.govmdpi.com This attack is facilitated by other residues in the enzyme's catalytic triad, typically a histidine and an aspartate or glutamate, which act as a proton transfer system. nih.gov The reaction results in the formation of a covalent pentacoordinate transition state, which then rapidly resolves by the cleavage of the phosphorus-fluorine (P-F) bond, releasing a fluoride (B91410) ion as the leaving group. nih.gov The final product is a serine residue covalently modified by the propyl methylphosphonyl group, rendering the enzyme inactive.

The kinetics of this inhibition are typically rapid and follow a two-step model, often characterized by the formation of an initial reversible enzyme-inhibitor complex before the irreversible covalent modification occurs. nih.gov

Figure 1: General Mechanism of Serine Hydrolase Phosphonylation. Step 1: Nucleophilic attack by the active site serine on the phosphorus center of this compound. Step 2: Formation of a covalent phosphonyl-enzyme adduct with the release of the fluoride leaving group.

Stereochemical Aspects of Phosphonylation Mechanisms

This compound is a chiral molecule due to the four different substituents on the phosphorus atom. The two resulting enantiomers, designated as (R)p and (S)p, often exhibit significant differences in their reactivity towards the chiral active sites of serine hydrolases.

Enzymes, being chiral macromolecules, can differentiate between the stereoisomers of the inhibitor. This stereoselectivity is a well-documented phenomenon for organophosphorus inhibitors. oup.comnih.gov One enantiomer typically has a much higher affinity for the enzyme's active site and a faster rate of phosphonylation than the other. This is because the precise three-dimensional arrangement of the substituents around the phosphorus atom in one enantiomer allows for a more optimal fit and alignment within the active site for the nucleophilic attack to occur. For instance, studies on similar agents like sarin (B92409) and cyclosarin (B1206272) have shown that the P(-) enantiomer is often thousands of times more potent as an inhibitor of acetylcholinesterase than the P(+) enantiomer. This highlights the critical role of stereochemistry in the biological activity of these compounds.

Enzymatic "Aging" Processes of Organophosphate-Enzyme Adducts

Following the initial phosphonylation, the organophosphate-enzyme adduct can undergo a secondary, time-dependent process known as "aging". mdpi.comnih.gov This process further stabilizes the inhibited enzyme, rendering it resistant to reactivation by standard nucleophilic agents like oximes. nih.govresearchgate.net

The aging mechanism involves the cleavage of one of the remaining ester bonds on the phosphorus atom, specifically the P-O-propyl bond in the case of this compound-inhibited enzyme. oup.com This dealkylation reaction is often catalyzed by the enzyme itself and results in the formation of a negatively charged phosphonyl-enzyme conjugate. nih.govnih.gov The presence of this negative charge on the oxygen atom attached to the phosphorus creates a strong electrostatic interaction, often a salt bridge with a protonated histidine residue in the active site, which dramatically increases the stability of the adduct. nih.govnih.gov This aged, negatively charged complex is recalcitrant to nucleophilic attack, making the inhibition effectively irreversible. researchgate.net The rate of aging is highly dependent on the structure of the organophosphate, particularly the nature of the alkoxy group.

Non-Enzymatic Catalysis of Reactions

This compound can also be degraded through non-enzymatic chemical reactions, primarily through hydrolysis. The rate and pathway of this degradation can be significantly influenced by the presence of catalysts.

Base-Mediated Reaction Pathways

In aqueous solutions, the hydrolysis of this compound is significantly accelerated by the presence of bases, such as hydroxide (B78521) ions (OH⁻). mdpi.comucoz.com The mechanism for base-catalyzed hydrolysis typically involves a nucleophilic attack of the hydroxide ion on the electrophilic phosphorus center. mdpi.com

This process can proceed through two main pathways:

Attack at Phosphorus (P-F cleavage): The hydroxide ion attacks the phosphorus atom, forming a pentacoordinate intermediate. This intermediate then collapses, expelling the most stable leaving group, which in this case is the fluoride ion. This results in the formation of propyl methylphosphonic acid.

Attack at Carbon (C-O cleavage): Alternatively, the nucleophile could attack the alpha-carbon of the propyl group, leading to the cleavage of the C-O bond. However, attack at the highly electrophilic phosphorus center is generally the more favored pathway for phosphonofluoridates under basic conditions. ucoz.com

Table 1: Factors Influencing Base-Catalyzed Hydrolysis of P-Esters This interactive table summarizes key factors that affect the rate of base-mediated hydrolysis of organophosphate esters.

| Factor | Influence on Hydrolysis Rate | Mechanistic Rationale |

|---|---|---|

| Steric Hindrance | Decreases rate | Large alkyl groups on the phosphorus or in the alkoxy chain can physically block the incoming nucleophile (e.g., OH⁻) from attacking the phosphorus center. mdpi.com |

| Electronegativity of Substituents | Increases rate | Electron-withdrawing groups attached to the phosphorus atom increase its electrophilicity, making it a more favorable target for nucleophilic attack. |

| Leaving Group Ability | Increases rate | A better leaving group (i.e., the conjugate base of a strong acid, like F⁻) facilitates the breakdown of the pentacoordinate intermediate. |

| Base Concentration | Increases rate | The reaction rate is typically proportional to the concentration of the hydroxide ion or other base catalyst. mdpi.com |

Catalytic Recruitment and Hydrolysis Enhancement in Supramolecular Systems

Supramolecular chemistry offers advanced strategies for catalyzing the hydrolysis of organophosphates like this compound. frontiersin.orgconsensus.app Systems such as cyclodextrins, micelles, and self-assembled molecular cages can create unique microenvironments that accelerate the reaction. nih.govresearchgate.netnih.gov

The catalytic mechanism in these systems generally involves two key steps:

Substrate Binding: The supramolecular host possesses a hydrophobic cavity that encapsulates the nonpolar portion of the this compound molecule. frontiersin.orgnih.gov This binding event brings the substrate out of the bulk water and into a confined space.

Enhanced Catalysis: The host molecule often contains or is functionalized with catalytic groups (e.g., hydroxyl, imidazole, or metal ions) positioned in close proximity to the bound substrate. frontiersin.org This proximity effect, similar to an enzyme's active site, dramatically increases the effective concentration of the catalytic species, leading to a significant rate enhancement of hydrolysis. The host can also stabilize the transition state of the hydrolysis reaction, further lowering the activation energy. researchgate.net

For example, a cyclodextrin (B1172386) might bind the propyl group while a hydroxyl group on its rim acts as a nucleophile, or a metal-ligand assembly could bind the substrate and activate a water molecule for attack. frontiersin.orgresearchgate.net These systems can achieve substantial rate accelerations, demonstrating enzyme-like catalytic efficiency. nih.gov

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry have become indispensable tools for investigating the molecular properties and reactivity of organophosphorus compounds like this compound. These methods provide detailed insights at the atomic level, complementing experimental studies and aiding in the prediction of molecular behavior.

Molecular modeling techniques, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are pivotal in understanding the reactivity and interaction mechanisms of this compound.

Density Functional Theory (DFT) has been extensively used to study the alkaline hydrolysis of organophosphate molecules, which is a key reaction in their detoxification. DFT calculations can elucidate reaction pathways and determine the energetics of these processes. For instance, studies on a wide range of organophosphates, including analogs of G-series nerve agents like sarin, have been performed to identify suitable simulants for experimental studies based on their hydrolysis energetics and degradation mechanisms. These computational screenings have successfully identified molecules with nearly identical reaction barriers to the actual agents, while being significantly less toxic nih.gov.

The hydrolysis of related phosphonofluoridates like sarin (isothis compound) is understood to proceed through a nucleophilic attack of a hydroxide ion on the phosphorus center, leading to the formation of a pentacoordinate intermediate. The subsequent departure of the fluoride leaving group completes the reaction. DFT calculations have been instrumental in mapping the potential energy surface of this reaction, identifying transition states, and calculating activation barriers.

A hypothetical table illustrating the kind of data obtained from MD simulations for the interaction of an organophosphate with an enzyme active site is presented below.

Table 1: Illustrative Interaction Energies from MD Simulations of an Organophosphate in an Enzyme Active Site (Hypothetical Data)

| Interaction Type | Interacting Residues | Average Interaction Energy (kcal/mol) |

| Electrostatic | ASP330, GLU199 | -25.5 |

| Van der Waals | TRP84, TYR130 | -15.2 |

| Hydrogen Bonding | SER200, HIS440 | -5.8 |

| Total Non-bonded | -46.5 |

This table is illustrative and based on typical data from MD simulations of organophosphate-enzyme complexes.

Quantum chemical calculations, primarily using DFT, are employed to determine the fundamental electronic properties and energetics of this compound. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Key electronic properties that can be calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. Other important parameters derived from these calculations include ionization potential, electron affinity, and molecular orbital compositions.

While specific calculated values for this compound are not widely published, the table below presents typical electronic properties calculated using DFT for a related organophosphorus compound.

Table 2: Calculated Electronic Properties of a Representative Organophosphorus Compound (Analog Data)

| Property | Value (eV) |

| HOMO Energy | -8.52 |

| LUMO Energy | -0.78 |

| HOMO-LUMO Gap | 7.74 |

| Ionization Potential | 8.52 |

| Electron Affinity | 0.78 |

Data is representative of a typical organophosphorus compound and calculated using DFT.

These calculations are also used to determine thermodynamic properties such as enthalpy of formation, Gibbs free energy of reaction, and activation energies for various chemical processes, including hydrolysis.

Computational analysis is a powerful approach to establish quantitative structure-activity relationships (QSAR) and structure-reactivity relationships (SRR). By calculating a range of molecular descriptors for a series of related compounds, it is possible to build mathematical models that correlate these descriptors with experimental activities or reaction rates.

For organophosphorus compounds, QSAR models have been developed to predict the free energy barriers for hydrolysis. These models use descriptors derived from DFT calculations, such as atomic charges, bond lengths, and orbital energies. A study on over 100 organophosphates demonstrated that QSAR models could be constructed with excellent predictive accuracy for hydrolysis reaction barriers nih.gov. The most significant descriptors often relate to the electronic properties of the phosphorus atom and the nature of the leaving group.

Such models are invaluable for predicting the reactivity of new or untested compounds, thereby guiding the design of more effective and safer molecules for various applications, including the development of improved nerve agent simulants for experimental research nih.gov. The insights gained from these computational analyses can aid experimentalists in studying these reactions more accurately and safely with less toxic compounds nih.gov.

Future Research Directions in Propyl Methylphosphonofluoridate Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of propyl methylphosphonofluoridate and its analogs is crucial for the development of reference materials for analytical and toxicological studies. Future research will likely focus on creating more efficient, safer, and scalable synthetic methodologies. One established approach for synthesizing related compounds like [¹⁴C] sarin (B92409) involves a multi-step process. diva-portal.org This process begins with the Michaelis-Arbusov reaction between triethyl phosphite (B83602) and a labeled methyl iodide to produce diethyl methyl phosphonate. diva-portal.org This intermediate is then hydrolyzed to methylphosphonic acid, followed by chlorination and subsequent fluorination. diva-portal.org The final step involves a reaction with the corresponding alcohol to yield the desired product. diva-portal.org

Future research could explore the use of novel catalysts to improve reaction yields and reduce the formation of byproducts. Additionally, the development of one-pot synthesis methods or flow chemistry approaches could offer advantages in terms of safety and efficiency, particularly for handling highly reactive intermediates.

Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis and Characterization

The accurate and sensitive detection of this compound and its degradation products is paramount for environmental monitoring and verification purposes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the identification of these compounds. maxwellsci.comresearchgate.net For instance, GC-MS analysis of propyl isopropylphosphonofluoridate has been shown to produce a mass spectrum with a characteristic base ion at a mass-to-charge ratio of 127. maxwellsci.comresearchgate.net

Future advancements in this area will likely involve the development of more sensitive and field-portable analytical devices. This could include the refinement of existing techniques and the exploration of novel methods such as ion mobility spectrometry-mass spectrometry (IMS-MS) and surface-enhanced Raman spectroscopy (SERS). These advanced techniques could provide faster analysis times and lower detection limits, which are critical for on-site analysis and rapid response scenarios. The integration of chemometrics with these techniques will also be crucial for extracting meaningful information from complex data sets. mdpi.com

Table 1: Mass Spectrometric Data for Propyl Isopropylphosphonofluoridate and its Degradation Products

| Compound | Analytical Technique | Key Ion (m/z) | Ion Type |

| Propyl isopropylphosphonofluoridate | GC-MS (Electron Ionization) | 127 | Base Ion |

| Propyl isopropylphosphonofluoridate | GC-MS (Chemical Ionization) | 169 | Protonated Molecular Ion |

| Propyl isopropylphosphonate | LC-MS | 165 | Deprotonated Molecular Ion |

| Isopropylphosphonic acid | LC-MS | 123 | Deprotonated Molecular Ion |

This table is interactive. You can sort the data by clicking on the column headers.

Elucidation of Complex Degradation Pathways in Diverse Environmental Matrices

Understanding how this compound and related compounds degrade in the environment is essential for assessing their long-term impact and developing effective remediation strategies. In the presence of water, for example, propyl isopropylphosphonofluoridate degrades to form propyl isopropylphosphonate and isopropylphosphonic acid. maxwellsci.com

Future research should focus on elucidating the complete degradation pathways of these compounds in a variety of environmental matrices, including soil, water, and sediment. This will require the use of sophisticated analytical techniques to identify and quantify transient intermediates and final degradation products. Studies should also investigate the influence of environmental factors such as pH, temperature, and the presence of microorganisms on the rate and mechanism of degradation. The insights gained from these studies will be invaluable for developing accurate environmental fate models and for designing effective bioremediation strategies. nih.govresearchgate.net

Further Exploration of Catalytic and Enzymatic Detoxification Mechanisms

The development of effective methods for the detoxification of organophosphorus compounds is a critical area of research. Both catalytic and enzymatic approaches have shown promise in this regard.

Future research in this area should focus on the discovery and development of novel catalysts and enzymes with enhanced activity and stability for the detoxification of this compound and its analogs. This could involve the screening of natural and engineered enzymes, as well as the design of synthetic catalysts that mimic the active sites of these enzymes. A deeper understanding of the mechanisms by which these catalysts and enzymes function will be crucial for optimizing their performance and for developing practical detoxification technologies.

Integration of Multi-Omics Approaches in Mechanistic Studies of Organophosphorus Compound Interactions

Multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful tool for understanding the complex interactions between organophosphorus compounds and biological systems. mdpi.comnih.gov These approaches can provide a holistic view of the molecular changes that occur within an organism upon exposure to these compounds. researchgate.netnih.gov

Future research should leverage multi-omics technologies to elucidate the detailed mechanisms of action of this compound and its analogs. mdpi.com By integrating data from different omics platforms, researchers can identify the key genes, proteins, and metabolic pathways that are affected by these compounds. This information will be invaluable for understanding their toxic effects and for developing novel therapeutic interventions.

Computational Predictions of Chemical Behavior and Interactions for Structural Analogs

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. mdpi.comscirp.orgresearchgate.net These methods can be used to predict a wide range of chemical properties, including molecular structure, stability, and reactivity. scirp.org

In the context of this compound, computational methods can be used to predict the behavior and interactions of its structural analogs. nih.gov By performing in silico studies, researchers can screen large libraries of virtual compounds and identify those with desired properties, such as reduced toxicity or enhanced biodegradability. This can significantly accelerate the process of designing safer and more environmentally friendly alternatives. Furthermore, computational modeling can provide valuable insights into the mechanisms of action of these compounds at the molecular level, guiding the development of more effective countermeasures. mdpi.comscirp.orgresearchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation of propyl methylphosphonofluoridate in synthetic samples?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming the alkyl and phosphonofluoridate groups. Infrared (IR) spectroscopy identifies the P-F bond (~800–850 cm⁻¹). Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem MS (LC-MS/MS) provides molecular weight and fragmentation patterns. For example, ethyl methylphosphonofluoridate (C₃H₈FO₂P) has been characterized using GC-MS with reference to fragmentation ions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Follow Schedule 1 chemical handling guidelines (Chemical Weapons Convention). Use fume hoods, impermeable gloves, and respiratory protection. Decontamination requires alkaline hydrolysis (e.g., 10% NaOH) to break P-F bonds. Stability studies under varying pH/temperature are critical to assess degradation risks .

Advanced Research Questions

Q. How can contradictory toxicity data for this compound be resolved across studies?